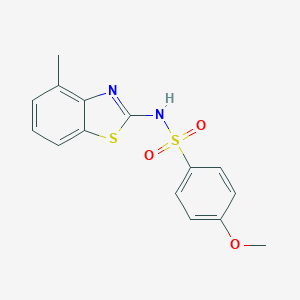![molecular formula C18H21ClN2O B310298 3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B310298.png)
3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide, also known as BML-210, is a synthetic compound that belongs to the class of benzamide derivatives. This compound has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain.
作用機序
The mechanism of action of 3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and proteins. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDAC activity, 3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide may be able to alter the expression of genes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide can induce cell cycle arrest and apoptosis in cancer cells, leading to decreased cell proliferation and increased cell death. This compound has also been shown to inhibit the migration and invasion of cancer cells, which may help prevent the spread of cancer to other parts of the body. In addition, 3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide has been shown to have anti-inflammatory and analgesic effects, which may be related to its ability to inhibit the activity of certain enzymes and proteins.
実験室実験の利点と制限
One of the main advantages of using 3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide in lab experiments is its high potency and selectivity. This compound has been shown to have a strong inhibitory effect on HDAC activity, which may make it a promising candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of 3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide can cause liver toxicity and other adverse effects.
将来の方向性
There are several future directions for the research on 3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide. One potential direction is to investigate the efficacy of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to explore the use of this compound in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to better understand the mechanism of action of 3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide and to develop more potent and selective analogs of this compound.
合成法
The synthesis of 3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide can be achieved through a multistep process. The first step involves the reaction of 4-(diethylamino)-2-methylbenzaldehyde with 3-chlorobenzoic acid in the presence of a catalyst to form 3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide. The yield of this reaction is typically high, and the purity of the final product can be improved through recrystallization.
科学的研究の応用
3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide has been extensively studied for its potential therapeutic applications. In particular, this compound has shown promising results in the treatment of various types of cancer, including breast cancer, ovarian cancer, and pancreatic cancer. It has also been investigated for its anti-inflammatory and analgesic properties.
特性
製品名 |
3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide |
|---|---|
分子式 |
C18H21ClN2O |
分子量 |
316.8 g/mol |
IUPAC名 |
3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide |
InChI |
InChI=1S/C18H21ClN2O/c1-4-21(5-2)16-9-10-17(13(3)11-16)20-18(22)14-7-6-8-15(19)12-14/h6-12H,4-5H2,1-3H3,(H,20,22) |
InChIキー |
FMNDEGOHZNJXEY-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)C |
正規SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-2-naphthyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B310215.png)

![Butyl4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B310219.png)



![Phenyl2-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B310226.png)






